
4-Cyano-3-(trifluoromethyl)phenylboronic acid
Overview
Description
4-Cyano-3-(trifluoromethyl)phenylboronic acid is a biochemical reagent that can be used as a biomaterial or organic compound in life science research . It has an empirical formula of C8H5BF3NO2 and a molecular weight of 214.94 .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the use of 4-Aminobenzotrifluoride and Bis(pinacolato)diboron . It can also be used in Suzuki-Miyaura cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string OB(C1=CC=C(C(F)(F)F)C=C1C#N)O . The InChI code is 1S/C8H5BF3NO2/c10-8(11,12)6-1-2-7(9(14)15)5(3-6)4-13/h1-3,14-15H .Chemical Reactions Analysis
This compound can be used as a reactant in various chemical reactions. For instance, it can be used in site-selective Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical form of this compound is solid . It has a molecular weight of 214.94 .Scientific Research Applications
4-CN-TFPBA has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a reagent in analytical chemistry. In organic synthesis, 4-CN-TFPBA is used to synthesize a variety of compounds, including organic acids, alcohols, and amines. In biochemistry, 4-CN-TFPBA is used as a catalyst for a variety of reactions, including the synthesis of peptides and proteins. In analytical chemistry, 4-CN-TFPBA is used to detect and quantify the presence of various compounds in a sample.
Mechanism of Action
Target of Action
The primary target of 4-Cyano-3-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium–carbon bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling reaction . These conditions are exceptionally mild and tolerant to various functional groups . The stability of the organoboron reagent used in the reaction also plays a crucial role .
Advantages and Limitations for Lab Experiments
The main advantage of using 4-CN-TFPBA in lab experiments is its high reactivity, which makes it an ideal reagent for a variety of scientific applications. It is also relatively inexpensive and easy to obtain. However, 4-CN-TFPBA is toxic and can cause adverse biochemical and physiological effects, so it is important to take all necessary safety precautions when handling it. Additionally, 4-CN-TFPBA is highly reactive and can react with a variety of molecules, so it is important to be aware of the potential for unintended side reactions.
Future Directions
The potential applications of 4-CN-TFPBA are vast and the possibilities for future research are almost limitless. Some potential future directions include the development of new methods for synthesizing 4-CN-TFPBA, the development of new applications for 4-CN-TFPBA in organic synthesis and biochemistry, and the development of new methods for detecting and quantifying 4-CN-TFPBA in samples. Additionally, further research is needed to better understand the biochemical and physiological effects of 4-CN-TFPBA and to develop methods for minimizing these effects. Finally, research is needed to identify new potential applications for 4-CN-TFPBA in areas such as materials science and drug discovery.
Properties
IUPAC Name |
[4-cyano-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF3NO2/c10-8(11,12)7-3-6(9(14)15)2-1-5(7)4-13/h1-3,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQDFMCBPJKZJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C#N)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681547 | |
| Record name | [4-Cyano-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915299-32-0 | |
| Record name | [4-Cyano-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



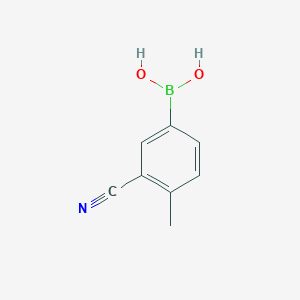
![2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1463783.png)
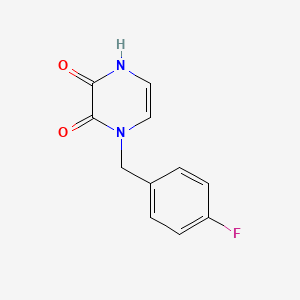
![5-Methylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1463786.png)
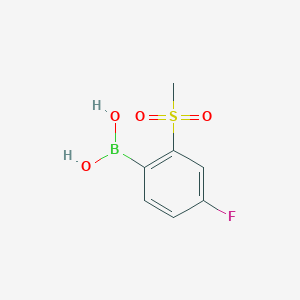
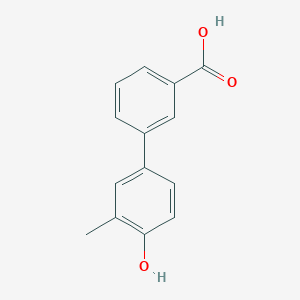
![4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1463790.png)
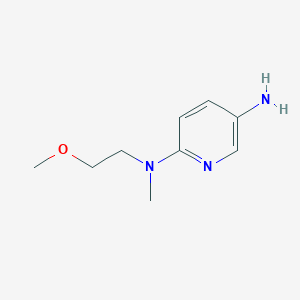
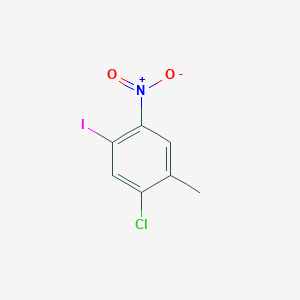

![4-(5-Methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-1,3-oxazol-2-yl)benzoic Acid](/img/structure/B1463801.png)
![2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1463802.png)

